molecular formula C16H17F3N4O3S B12245995 2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole

2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B12245995
M. Wt: 402.4 g/mol
InChI Key: ZLIQNMKECVXGEL-UHFFFAOYSA-N
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Description

2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a trifluoromethyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a benzenesulfonyl-substituted amine with a suitable aldehyde or ketone, followed by cyclization to form the octahydropyrrolo[3,4-c]pyrrole ring. The trifluoromethyl-1,3,4-oxadiazole moiety can be introduced through a subsequent cyclization reaction involving a hydrazide intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl-1,3,4-oxadiazole moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl-substituted heterocycles and trifluoromethyl-substituted oxadiazoles. Examples include:

Uniqueness

What sets 2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H17F3N4O3S

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H17F3N4O3S/c17-16(18,19)15-21-20-14(26-15)10-22-6-11-8-23(9-12(11)7-22)27(24,25)13-4-2-1-3-5-13/h1-5,11-12H,6-10H2

InChI Key

ZLIQNMKECVXGEL-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1CC3=NN=C(O3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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